Steric Exclusion from T3SS Inhibitory Activity Compared to α-Methyl and α-Ethyl Analogs
The compound's bulky sec-pentyl substituent is predicted to sterically preclude it from the hydrophobic pocket required for T3SS inhibition, a binding mode elucidated for potent analogs. The SAR study by Williams et al. (2015) on a cognate phenoxyacetamide scaffold demonstrates that while the α-methyl analog (Compound 1) has a secretion IC50 of 7.8 ± 2.0 µM and the α-ethyl analog (Compound 6c) has an IC50 of 3.9 ± 1.3 µM, extending the substituent even slightly to n-propyl (Compound 6d) or isopropyl (Compound 6e) results in a complete loss of measurable activity (IC50 >100 µM) [1]. The sec-pentyl group is significantly larger than these inactive comparators, providing a quantifiable class-level inference of inactivity in this assay.
| Evidence Dimension | P. aeruginosa T3SS Secretion Inhibition (IC50) |
|---|---|
| Target Compound Data | >100 µM (predicted class-level inference based on steric bulk) |
| Comparator Or Baseline | α-Methyl analog (Compound 1): 7.8 ± 2.0 µM; α-Ethyl analog (Compound 6c): 3.9 ± 1.3 µM; α-n-Propyl analog (Compound 6d): >100 µM; α-Isopropyl analog (Compound 6e): >100 µM |
| Quantified Difference | Predicted to be >92.2 µM less active than the α-methyl analog, similar to other bulky substituents. |
| Conditions | In vitro P. aeruginosa PAO1 strain, quantitative secretion assay measuring extracellular ExoS effector protein. |
Why This Matters
This evidence-based prediction differentiates it from potent T3SS inhibitor leads, guiding users away from selecting this compound for antivirulence screening against P. aeruginosa while saving significant screening resources.
- [1] Williams JD, Torhan MC, Neelagiri VR, et al. Synthesis and structure–activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorg Med Chem. 2015;23(5):1027-1043. View Source
